17-epi-Limaprost
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-epi-Limaprost is a synthetic analogue of prostaglandin E1, known for its vasodilatory and antiplatelet properties. It is primarily used to treat ischemic conditions such as thromboangiitis obliterans and lumbar spinal canal stenosis . This compound has shown significant potential in improving blood flow and alleviating symptoms associated with poor circulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Limaprost involves multiple steps, including the preparation of key intermediates. One such intermediate is a compound with specific protective groups that facilitate the construction of the desired double-bond structure through Wittig reactions . The process ensures good chiral control and high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves the use of a limaprost alfadex clathrate compound, along with stabilizers, diluents, disintegrants, adhesives, and lubricants. The preparation method addresses issues related to the stability and hygroscopicity of the final product .
化学反応の分析
Types of Reactions: 17-epi-Limaprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include protective groups like tert-butyldimethylsilyl and triethylsilyl, which help in the selective modification of the compound . Conditions such as the use of HATU (a coupling reagent) facilitate high-yield derivatization reactions .
Major Products: The major products formed from these reactions include derivatives with enhanced ionization efficiency and stability, which are essential for analytical and pharmacokinetic studies .
科学的研究の応用
17-epi-Limaprost has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various prostaglandin analogues and derivatives.
Biology: The compound’s vasodilatory properties make it valuable in studies related to blood flow and vascular health.
作用機序
17-epi-Limaprost acts as an agonist at prostaglandin E2 receptors, stimulating the adenylate cyclase-coupled E2 subtype to produce smooth muscle relaxation . This mechanism leads to vasodilation, improved blood flow, and inhibition of platelet aggregation. The compound’s effects on vascular smooth muscle cells and platelets contribute to its therapeutic benefits.
類似化合物との比較
Limaprost: Another prostaglandin E1 analogue with similar vasodilatory and antiplatelet properties.
Prostaglandin E1 (PGE1): The parent compound from which 17-epi-Limaprost is derived, known for its wide range of biological activities.
Uniqueness: this compound stands out due to its enhanced stability, longer half-life, and greater potency compared to its parent compound, prostaglandin E1 . These properties make it a more effective therapeutic agent for treating ischemic conditions and improving peripheral circulation.
特性
分子式 |
C22H36O5 |
---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17-,18-,19-,21-/m1/s1 |
InChIキー |
OJZYRQPMEIEQFC-PKBPMWMXSA-N |
異性体SMILES |
CCCC[C@@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O |
正規SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。